An In-Depth Technical Guide to 3-Bromo-5-fluorobenzonitrile (CAS No: 179898-34-1)
An In-Depth Technical Guide to 3-Bromo-5-fluorobenzonitrile (CAS No: 179898-34-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its application in the development of targeted therapeutics, particularly kinase inhibitors. This document includes detailed experimental protocols, spectral data analysis, and visualizations of relevant synthetic and signaling pathways to serve as a practical resource for researchers in drug discovery and development.
Introduction
3-Bromo-5-fluorobenzonitrile is a substituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique trifunctional structure, featuring a nitrile group, a bromine atom, and a fluorine atom, offers multiple reaction sites for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of derivative compounds.[1] The nitrile group can be transformed into other functional groups or act as a key binding element in drug-target interactions. This guide will delve into the technical details of this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-fluorobenzonitrile is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties of 3-Bromo-5-fluorobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 179898-34-1 | [2] |
| Molecular Formula | C₇H₃BrFN | [2] |
| Molecular Weight | 200.01 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 43 °C | [4] |
| Boiling Point | 218.7 ± 20.0 °C (Predicted) | [4] |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Information not readily available | |
| InChI | 1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [3] |
| SMILES | Fc1cc(Br)cc(c1)C#N | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Bromo-5-fluorobenzonitrile involves the Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[5][6][7]
General Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the aromatic ring.[5] The general workflow for the synthesis of 3-Bromo-5-fluorobenzonitrile from 3-amino-5-fluorobenzonitrile is depicted below.
Caption: General workflow for the synthesis of 3-Bromo-5-fluorobenzonitrile.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Amino-5-fluorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-amino-5-fluorobenzonitrile in aqueous hydrobromic acid.
-
Slowly add a solution of sodium nitrite in water dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
3-Bromo-5-fluorobenzonitrile is a versatile building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[9][10]
Key Reactions
The bromine and nitrile functionalities are the primary sites for synthetic modifications.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group readily participates in Suzuki, Stille, and other cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
-
Nucleophilic Aromatic Substitution: The fluorine atom can activate the ring for nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the bromine position.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification.
Caption: Reactivity of 3-Bromo-5-fluorobenzonitrile in synthetic transformations.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[11] Small molecule kinase inhibitors are a major class of targeted cancer therapies. 3-Bromo-5-fluorobenzonitrile serves as a scaffold for the synthesis of inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[3][9][12]
EGFR Signaling Pathway: The EGFR pathway is critical for cell growth and proliferation.[6] Mutations leading to its overactivation are common in various cancers. Inhibitors designed to block the ATP-binding site of the EGFR kinase domain can halt this aberrant signaling.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Spectral Data and Characterization
The structural confirmation of 3-Bromo-5-fluorobenzonitrile relies on standard spectroscopic techniques.
Table 2: Spectroscopic Data for 3-Bromo-5-fluorobenzonitrile
| Technique | Data Interpretation | Reference(s) |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the bromo, fluoro, and cyano substituents. | |
| ¹³C NMR | The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group will be downfield, and the carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and C-F coupling. | |
| FT-IR | A strong, sharp absorption band characteristic of the C≡N stretch will be observed around 2230 cm⁻¹. C-Br and C-F stretching vibrations will appear in the fingerprint region. | [2] |
| Mass Spec. | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity. | [13] |
Safety and Handling
3-Bromo-5-fluorobenzonitrile is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
3-Bromo-5-fluorobenzonitrile is a strategically important building block for the synthesis of complex organic molecules, with significant applications in drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.
References
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- 2. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemicalkinomics.com [chemicalkinomics.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Bromo-5-fluorobenzotrifluoride [webbook.nist.gov]
